molecular formula C19H18O3 B12934081 2,5-Dimethylbenzyl 2H-chromene-3-carboxylate

2,5-Dimethylbenzyl 2H-chromene-3-carboxylate

Cat. No.: B12934081
M. Wt: 294.3 g/mol
InChI Key: QHPUQCVLSASBDE-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzyl 2H-chromene-3-carboxylate typically involves cyclization reactions to form the benzopyran ring. One common method is the reaction of 2,5-dimethylbenzyl alcohol with 2H-chromene-3-carboxylic acid under acidic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, hydroxyl groups

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylbenzyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(2,5-dimethylphenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H18O3/c1-13-7-8-14(2)16(9-13)11-22-19(20)17-10-15-5-3-4-6-18(15)21-12-17/h3-10H,11-12H2,1-2H3

InChI Key

QHPUQCVLSASBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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